
2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE is an organic compound with the molecular formula C17H9N3O and a molecular weight of 271.27 g/mol. This compound features a quinoline moiety linked to a benzene ring, which is substituted with two cyano groups. The presence of the quinoline structure makes it a valuable scaffold in medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE typically involves the reaction of quinoline derivatives with benzene-1,2-dicarbonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where quinoline is reacted with a halogenated benzene-1,2-dicarbonitrile in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline or benzene derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s quinoline moiety is known for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline moiety. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2-CYANO-3-(8-QUINOLYLOXY)PHENYL CYANIDE can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its wide range of biological activities.
8-Hydroxyquinoline: A derivative with potent antimicrobial properties.
Quinoline-2-carboxaldehyde: Used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C17H9N3O |
---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
3-quinolin-8-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H9N3O/c18-10-13-5-2-7-15(14(13)11-19)21-16-8-1-4-12-6-3-9-20-17(12)16/h1-9H |
InChI-Schlüssel |
DNQUCIGXUVEEIT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OC3=CC=CC(=C3C#N)C#N)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC3=CC=CC(=C3C#N)C#N)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.